Distinct Immunometabolic Fingerprint: Mesaconic Acid Lacks Succinate Dehydrogenase (SDH) Inhibition
In a head-to-head comparison using dTHP1 cells, mesaconic acid and citraconic acid did not elevate succinate levels at 6 hours post-treatment, unlike itaconic acid which caused a significant increase [1]. This indicates that only itaconic acid inhibits succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle. This functional divergence occurs despite all three isomers similarly reducing lactate levels, confirming distinct intracellular targets.
| Evidence Dimension | Succinate accumulation (indicator of SDH inhibition) |
|---|---|
| Target Compound Data | No significant increase in succinate (vs. control) |
| Comparator Or Baseline | Itaconic acid: Significant increase in succinate; Citraconic acid: No significant increase |
| Quantified Difference | Mesaconic acid, unlike itaconic acid, does not inhibit SDH. Succinate levels for mesaconic and citraconic acid were not significantly different from control (P > 0.05). |
| Conditions | dTHP1 cells treated for 6 hours with 2.5 mM of each isomer, analyzed by HPLC-MS/MS (n=3). |
Why This Matters
This confirms that mesaconic acid can modulate immunometabolism without disrupting TCA cycle flux at SDH, offering a cleaner, more specific tool for studying the non-SDH-mediated effects of the itaconate pathway.
- [1] Chen F, Elgaher WA, Winterhoff M, et al. Citraconate inhibits ACOD1 (IRG1) catalysis, reduces interferon responses and oxidative stress, and modulates inflammation and cell metabolism. Nature Metabolism. 2022;4(5):534-546. (See Fig. 1) View Source
